![molecular formula C20H18BrNO4S2 B2489842 3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946297-68-3](/img/structure/B2489842.png)
3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a methoxybenzenesulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and thiophene groups.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
- 3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
Uniqueness
3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both a thiophene ring and a methoxybenzenesulfonyl group. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Biological Activity
3-Bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a bromine atom, a methoxy group, and a sulfonamide moiety, which contribute to its biological properties. The IUPAC name for this compound is:
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It can modulate the activity of various receptors, influencing cellular signaling pathways.
- Tubulin Interaction: Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance, research indicates that certain benzenesulfonamides exhibit significant cytotoxicity against various human tumor cell lines, such as HeLa and MCF7. These compounds disrupt microtubule polymerization at micromolar concentrations, suggesting that they target tubulin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3-Bromo-N-[...] | HeLa | <1 | Tubulin inhibition |
3-Bromo-N-[...] | MCF7 | <1 | Tubulin inhibition |
Reference Compound (e.g., CA-4) | MCF7 | 0.5 | Tubulin inhibition |
Case Studies
-
Study on Microtubule Dynamics:
A study demonstrated that compounds structurally similar to 3-bromo-N-[...] significantly disrupt microtubule organization in cancer cells. This disruption leads to G2/M phase arrest and subsequent apoptosis. Flow cytometry analyses confirmed these findings by showing increased apoptotic markers post-treatment . -
Cytotoxicity Assays:
In vitro assays revealed that the compound exhibits sub-micromolar cytotoxicity against several cancer cell lines. The results suggest that the presence of the methoxy and bromo substituents enhances its potency compared to non-substituted analogs .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-bromo-N-[...] in terms of biological activity, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-benzamide | Lacks bromine substitution | Lower cytotoxicity |
N-[2-(4-Methoxyphenyl)-4-bromobenzenesulfonamide] | Bromine substitution at different position | Enhanced tubulin binding |
Properties
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZBIXJTDKFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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